3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Overview
Description
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene is an organic compound with the molecular formula C15H24 It is a derivative of benzoannulene, characterized by the presence of four methyl groups and a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene
- (4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo7annulene
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
Uniqueness
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
IUPAC Name |
3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWVMXZZAZDCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)CC(CC=C2C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947642 | |
Record name | 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24703-35-3 | |
Record name | Bicyclogermacren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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